N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. . tuberculosis , indicating that they may interfere with the bacterium’s metabolic processes or disrupt its cell wall synthesis.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that they may interfere with the biochemical pathways essential for the survival and replication of M. tuberculosis.
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives showed favourable pharmacokinetic profiles , suggesting that this compound may also have good absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
tuberculosis , suggesting that they may cause cellular damage or metabolic disruption in the bacterium.
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide involves multiple steps. One common method includes the initial synthesis of benzothiazole derivatives through the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Further steps involve the coupling of these intermediates with other aromatic compounds under specific reaction conditions such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions with various aldehydes or ketones in the presence of catalysts like palladium or copper.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar compounds to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide include:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits significant antibacterial activity against various strains of bacteria.
3-(1,3-benzothiazol-2-yl)-2-phenyl derivatives: Studied for their potential anticancer activities.
The uniqueness of this compound lies in its complex structure, which allows for multiple points of interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S2/c27-22(18-13-14-7-1-4-10-17(14)28-18)26-24-21(15-8-2-5-11-19(15)29-24)23-25-16-9-3-6-12-20(16)30-23/h1,3-4,6-7,9-10,12-13H,2,5,8,11H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBQRWATAMQVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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